3-Nitro-9-phenoxyacridine
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Overview
Description
3-Nitro-9-phenoxyacridine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Preparation Methods
The synthesis of 3-Nitro-9-phenoxyacridine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then transformed into 9-phenoxyacridine using phenol . The nitro group is introduced through nitration reactions, which are common in the preparation of nitro-containing compounds .
Chemical Reactions Analysis
3-Nitro-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form amines, oximes, and other derivatives.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted acridines .
Scientific Research Applications
3-Nitro-9-phenoxyacridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other acridine derivatives.
Mechanism of Action
The mechanism of action of 3-Nitro-9-phenoxyacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerase. This disruption can lead to the inhibition of cancer cell growth and proliferation . The nitro group also plays a role in redox reactions within cells, contributing to its biological activity .
Comparison with Similar Compounds
3-Nitro-9-phenoxyacridine can be compared with other acridine derivatives such as:
9-Chloroacridine: Used as an intermediate in the synthesis of other acridines.
Amsacrine (m-AMSA): An anticancer drug that also acts as a DNA intercalator.
Triazoloacridone (C-1305): Another acridine derivative with anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives .
Properties
CAS No. |
32841-11-5 |
---|---|
Molecular Formula |
C19H12N2O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-nitro-9-phenoxyacridine |
InChI |
InChI=1S/C19H12N2O3/c22-21(23)13-10-11-16-18(12-13)20-17-9-5-4-8-15(17)19(16)24-14-6-2-1-3-7-14/h1-12H |
InChI Key |
SRUPPBCXPTTYQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-] |
Origin of Product |
United States |
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